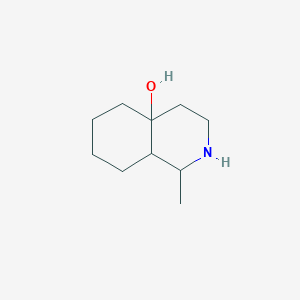

1-Methyl-octahydro-isoquinolin-4a-ol

Description

Historical Context of Isoquinoline (B145761) Alkaloid Research

The study of isoquinoline alkaloids is deeply rooted in the history of natural product chemistry and pharmacology. nih.govnih.gov Research in this area effectively began in the early 19th century with the isolation of the first bioactive isoquinoline alkaloid, morphine, from the opium poppy (Papaver somniferum). nih.govnih.gov This seminal discovery unveiled a class of compounds with potent physiological effects, sparking extensive scientific inquiry that has now spanned over two centuries. nih.gov For centuries, plants containing these alkaloids, such as the opium poppy, have been utilized in traditional medicine for their medicinal properties. ontosight.ai

The parent compound, isoquinoline, was first isolated from coal tar in 1885. chemicalregister.com Structurally, isoquinolines are benzopyridines, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. chemicalregister.com The isoquinoline alkaloids themselves are a vast and structurally diverse family, often derived biosynthetically from the amino acid tyrosine. nih.govchemicalregister.com Over the years, thousands of isoquinoline alkaloids have been identified from natural sources, leading to the development of revolutionary drugs, including the analgesic morphine, the antitussive codeine, and the antibacterial berberine. nih.gov This rich history underscores the enduring importance of isoquinoline alkaloids in both understanding natural biological processes and in the discovery of new therapeutic agents. nih.gov

Significance of the Octahydroisoquinoline Scaffold in Medicinal Chemistry

Within the broader family of isoquinolines, the fully saturated octahydroisoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile foundation for the development of novel therapeutic agents. The conformational flexibility of the non-aromatic, saturated rings of the octahydroisoquinoline structure allows for precise three-dimensional arrangements of substituents, which is crucial for optimizing interactions with biological receptors.

The tetrahydroisoquinoline (THIQ) scaffold, a closely related and partially saturated structure, is also of great importance and its derivatives are known to exhibit a wide array of biological activities, including antitumor, antibacterial, antiviral, anti-inflammatory, and neuroprotective effects. acs.orgaksci.comchemeo.com The octahydroisoquinoline framework, as a conformationally restricted analogue of phenethylamine (B48288), has been instrumental in designing ligands for specific receptor subtypes, such as dopamine (B1211576) receptors. bldpharm.com For instance, specific octahydrobenzo[h]isoquinolines have been developed as highly potent and selective D1 dopamine receptor agonists. bldpharm.com The adaptability of this scaffold allows medicinal chemists to systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties, making it a cornerstone in modern drug discovery. chemicalregister.comnist.gov

Overview of 1-Methyl-octahydro-isoquinolin-4a-ol within the Isoquinoline Framework

The compound this compound is a specific derivative of the octahydroisoquinoline scaffold. Its structure consists of the fundamental bicyclic octahydroisoquinoline ring system, with a methyl group substituted at the first position (C1) and a hydroxyl group at the bridgehead carbon atom 4a.

Despite the broad scientific interest in the octahydroisoquinoline scaffold, detailed research findings, including synthesis pathways and specific biological activity studies for this compound, are not extensively documented in publicly available scientific literature. Its primary availability appears to be as a chemical intermediate or building block for more complex molecules in research and development.

Basic chemical property data for the compound has been identified and is presented in the table below.

| Property | Value |

| CAS Number | 81562-79-0 |

| Molecular Formula | C10H19NO |

| Molecular Weight | 169.26 g/mol |

Structurally, it belongs to the simple isoquinoline alkaloid analogues, representing a foundational piece of the larger and more complex molecules that are often the subject of extensive pharmacological investigation.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-8-9-4-2-3-5-10(9,12)6-7-11-8/h8-9,11-12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDLOGDWSPRQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCCCC2(CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803956 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Strategies for 1 Methyl Octahydro Isoquinolin 4a Ol and Analogues

Retrosynthetic Analysis of the 1-Methyl-octahydro-isoquinolin-4a-ol Core

Retrosynthetic analysis of this compound begins by disconnecting the key bonds that form the heterocyclic core to identify simpler, readily available starting materials. The primary disconnections for the octahydroisoquinoline skeleton are typically the C-N and C-C bonds that constitute the piperidine (B6355638) ring.

A logical disconnection of the N2-C3 bond and the C4a-C5 bond suggests a precursor like a cyclohexene (B86901) derivative attached to an amino acid fragment. A more common and practical approach involves disconnecting the N-methyl group and the C1-N2 and C4a-C8a bonds. This leads to a substituted cyclohexane (B81311) precursor.

Another key disconnection targets the C1-N2 bond and the C4a-C5 bond, pointing towards an acyclic amino-ketone or amino-epoxide precursor. The presence of the 4a-hydroxyl group suggests a potential synthetic step involving the oxidation of a cyclohexene ring or the opening of an epoxide. The methyl group at the C1 position can be introduced via the cyclization of a precursor incorporating an acetaldehyde (B116499) equivalent or by the reaction of an N-acyliminium ion with a methyl organometallic reagent.

This analysis highlights two primary strategic approaches:

Cyclization Strategies: Building the isoquinoline (B145761) ring system from a pre-functionalized cyclohexane or a linear precursor.

Post-Cyclization Functionalization: Modifying an existing isoquinoline or quinoline (B57606) core through reduction and stereoselective hydroxylation.

Classical Approaches to Octahydroisoquinoline Synthesis

Traditional methods for constructing the isoquinoline core have been foundational in alkaloid synthesis and remain relevant for preparing octahydroisoquinoline scaffolds.

Bischler-Napieralski Cyclization and Related Methodologies

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgnrochemistry.com This reaction is an intramolecular electrophilic aromatic substitution. wikipedia.org

The general mechanism involves the activation of the amide carbonyl by a Lewis acid, followed by cyclization onto the aromatic ring to form a dihydroisoquinoline intermediate after dehydration. nrochemistry.comwikipedia.org To arrive at this compound, the resulting dihydroisoquinoline would require a series of subsequent transformations:

Reduction: The C=N bond of the dihydroisoquinoline and the aromatic ring must be fully reduced to the octahydroisoquinoline state.

N-Methylation: Introduction of the methyl group on the nitrogen atom.

Hydroxylation: Stereoselective introduction of the hydroxyl group at the 4a-position.

The reaction is most effective when the benzene (B151609) ring has electron-donating groups. nrochemistry.com The conditions for the reaction are typically harsh, requiring refluxing in acidic conditions. nrochemistry.com

| Reaction | Key Features | Reagents | Intermediate |

| Bischler-Napieralski | Cyclization of β-arylethylamides | POCl₃, P₂O₅, ZnCl₂ | 3,4-Dihydroisoquinoline (B110456) |

Pictet-Spengler Reactions and Derivatives

The Pictet-Spengler reaction offers a milder route to tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. jk-sci.comnih.govthermofisher.com This reaction can be considered a special type of Mannich reaction. nih.gov The reaction proceeds through the formation of a Schiff base (iminium ion), which then undergoes an intramolecular electrophilic substitution with the aromatic ring. jk-sci.com

For the synthesis of the target molecule, a substituted phenethylamine (B48288) could be reacted with a ketone. The resulting tetrahydroisoquinoline would then need to be reduced to the octahydro- level and subsequently hydroxylated. A key advantage of the Pictet-Spengler reaction is its potential to proceed under physiological conditions, especially when the aromatic ring is activated with electron-donating groups. jk-sci.com This has made it a vital step in the total synthesis of many natural products. nih.gov

| Reaction | Key Features | Reactants | Catalyst |

| Pictet-Spengler | Condensation and cyclization | β-arylethylamine, Aldehyde/Ketone | Protic or Lewis Acid |

Modern Stereoselective Synthesis of Octahydroisoquinolin-4a-ol Systems

Modern synthetic efforts focus on controlling the stereochemistry of the chiral centers in the molecule, a critical aspect for biologically active compounds.

Asymmetric Catalysis in Isoquinoline Ring Construction

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral isoquinoline derivatives. mdpi.com One of the most direct methods is the asymmetric hydrogenation of prochiral isoquinolines or dihydroisoquinolines using chiral transition-metal catalysts. mdpi.comresearchgate.net Catalysts based on rhodium, iridium, and nickel have been successfully employed. researchgate.netnih.govacs.org

For instance, rhodium-catalyzed asymmetric hydrogenation of isoquinolines in the presence of a strong Brønsted acid can achieve high reactivity and enantioselectivity. researchgate.net This approach could be used to set the stereocenter at the C1 position during the reduction of a 1-methyl-3,4-dihydroisoquinolinium salt.

| Catalyst System | Substrate Type | Key Advantage |

| Chiral Rhodium Complexes | Dihydroisoquinolines | High enantioselectivity in hydrogenation |

| Chiral Iridium Complexes | Isoquinolines | Effective for direct hydrogenation |

| Nickel(0)/Bis(oxazoline) | Triazinones and Alkynes | Access to axially chiral isoquinolones |

Diastereoselective Routes to 4a-Hydroxylated Octahydroisoquinolines

The introduction of the hydroxyl group at the C4a position with control of its stereochemistry relative to the C1 methyl group is a significant challenge. Diastereoselective methods are required to achieve this transformation.

One potential strategy involves the diastereoselective epoxidation of a Δ⁴ᵃ,⁸ᵃ-octahydroisoquinoline precursor, followed by regioselective opening of the epoxide. The stereochemistry of the epoxidation can be directed by existing stereocenters in the molecule or by using a chiral directing group.

Another approach is the diastereoselective hydroboration-oxidation of a Δ⁴- or Δ⁴ᵃ-octahydroisoquinoline. The facial selectivity of the hydroboration step would be influenced by the steric and electronic properties of the existing bicyclic system, potentially leading to the desired diastereomer of the 4a-hydroxylated product. The choice of borane (B79455) reagent can significantly impact the diastereoselectivity of the reaction.

| Method | Precursor | Key Transformation | Stereochemical Control |

| Directed Epoxidation | Δ⁴ᵃ,⁸ᵃ-octahydroisoquinoline | Epoxidation and epoxide opening | Substrate or reagent control |

| Hydroboration-Oxidation | Δ⁴- or Δ⁴ᵃ-octahydroisoquinoline | Anti-Markovnikov hydration | Steric approach control |

Control of Stereochemistry at the 1- and 4a-Positions

The stereochemical architecture of this compound is defined by two critical chiral centers: the C1 position bearing a methyl group and the C4a position, a quaternary carbon bearing a hydroxyl group. The relative orientation of these substituents (cis or trans) profoundly influences the molecule's three-dimensional shape and biological activity. Achieving stereocontrol at these centers, especially the sterically hindered C4a quaternary center, is a significant synthetic challenge.

Strategies often involve a phased approach, where the stereocenter at C1 is established during the initial formation of the heterocyclic ring, followed by the construction of the second ring and the diastereoselective introduction of the 4a-hydroxyl group.

Key Synthetic Approaches for Stereocontrol:

Diastereoselective Cyclization: One effective method involves the cyclization of a precursor that already contains a chiral element. For instance, the Bischler-Napieralski cyclisation of optically active β-substituted phenylethylamines, followed by diastereoselective reduction, can yield 1,4-disubstituted tetrahydroisoquinolines. researchgate.net Subsequent reduction of the aromatic ring and hydroxylation at the 4a-position would be required to achieve the final octahydroisoquinoline structure. The existing stereocenters guide the stereochemical outcome of the subsequent transformations.

Chiral Auxiliaries: The use of chiral auxiliaries is a classic strategy to induce stereoselectivity. A chiral auxiliary, such as (R)-(+)-phenylglycinol methyl ether, can be used to form a chiral metalloenamine from a precursor. Stereocontrolled alkylation to introduce the C1-methyl group, followed by N-methylation, hydrogenolysis, and cyclization, can afford target heterocycles with high enantiomeric excess. researchgate.net

Substrate-Controlled Reactions: In systems where the decahydroisoquinoline (B1345475) ring is already formed, the existing conformation can direct the approach of reagents. For example, the stereoselective removal of a chiral inductor from a perhydrooxazoloquinoline system can generate either cis- or trans-fused decahydroquinolines bearing a C4a all-carbon quaternary stereocenter, depending on the hydride reagent used for the cleavage. nih.gov This demonstrates that the stereochemistry at the ring junction (C4a and C8a) can be manipulated. A similar substrate-controlled approach could be envisioned for the diastereoselective delivery of a hydroxyl group to the C4a position.

Annulation Reactions: Base-catalyzed annulation reactions of 5,6-dihydro-2(1H)-pyridones with reagents like Nazarov-type reagents can lead to functionalized cis-perhydroisoquinolin-1-ones. mdpi.com This method establishes the cis ring fusion, which is a crucial stereochemical feature. The stereoselectivity is a result of successive Michael additions. mdpi.com Further modifications would be necessary to introduce the C1-methyl and C4a-hydroxyl groups.

The table below summarizes some strategies pertinent to establishing the stereochemistry in decahydroisoquinoline systems.

| Method | Key Reagents/Steps | Stereochemical Control | Relevant Outcome |

| Asymmetric Cyclization | Chiral β-phenylethylamines, Bischler-Napieralski reaction, Diastereoselective reduction | Substrate-controlled | Formation of 1,4-disubstituted tetrahydroisoquinolines researchgate.net |

| Chiral Auxiliary | (R)-(+)-phenylglycinol methyl ether, Metalloenamine alkylation | Auxiliary-controlled | High enantiomeric excess in 4-alkyl-tetrahydroisoquinolines researchgate.net |

| Reductive Cleavage | Perhydrooxazoloquinolines, DIBAL-H or other hydrides | Reagent-controlled | Access to cis- or trans-Decahydroquinolines with C4a quaternary center nih.gov |

| Annulation Reaction | 5,6-dihydro-2(1H)-pyridones, Nazarov reagents, Base catalysis | Substrate-controlled | Stereoselective formation of cis-perhydroisoquinolin-1-ones mdpi.com |

Enamine-Mediated Synthetic Pathways to Octahydroisoquinolines

Enamines, the nitrogen analogues of enols, are versatile nucleophilic intermediates in organic synthesis. The Stork enamine synthesis, which involves the alkylation or acylation of a ketone or aldehyde via its enamine derivative, is a cornerstone of C-C bond formation. This methodology can be adapted to construct the bicyclic octahydroisoquinoline skeleton through intramolecular cyclization or annulation strategies.

The general principle involves forming an enamine from a suitable acyclic or monocyclic precursor. The enhanced nucleophilicity of the enamine's α-carbon then facilitates a ring-closing reaction.

Key Enamine-Based Strategies:

Intramolecular Michael Addition: An amine tethered to a Michael acceptor (an α,β-unsaturated carbonyl or nitrile) can undergo an intramolecular aza-Michael addition to form a piperidine ring, which constitutes one of the rings of the octahydroisoquinoline system. rsc.orgnih.gov While this directly involves the amine as the nucleophile, a related strategy could involve an enamine formed from a separate ketone moiety attacking an intramolecular Michael acceptor.

Aza-Robinson Annulation: The Robinson annulation is a powerful ring-forming sequence that combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to form a six-membered ring. masterorganicchemistry.com An "aza-analogue" of this reaction can be envisioned for constructing the octahydroisoquinoline core. In this approach, an enamine derived from a cyclic ketone (like a piperidinone) could act as the Michael donor, attacking an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The resulting intermediate, a 1,5-dicarbonyl equivalent, would then undergo an intramolecular aldol-type cyclization to forge the second ring, yielding the bicyclic framework. fiveable.melibretexts.org

Enamine-Mannich Cascade: A tandem sequence involving an enamine and a Mannich reaction can also lead to bicyclic structures. The Mannich reaction forms a β-amino carbonyl compound. An enamine can act as the nucleophile in a Mannich-type reaction. A carefully designed substrate could undergo an initial enamine-mediated reaction followed by a cyclization cascade to build the heterocyclic system. nih.govrsc.org

The following table outlines the conceptual steps in an enamine-mediated annulation approach to the octahydroisoquinoline skeleton.

| Stage | Reaction Type | Description | Intermediate/Product |

| 1. Enamine Formation | Condensation | A cyclic ketone (e.g., N-methyl-4-piperidone) reacts with a secondary amine (e.g., pyrrolidine) to form a nucleophilic enamine. | Cyclic Enamine |

| 2. Michael Addition | Conjugate Addition | The enamine attacks an α,β-unsaturated ketone (Michael acceptor), forming a new C-C bond. | Iminium salt of a 1,5-diketone equivalent |

| 3. Hydrolysis & Cyclization | Hydrolysis & Aldol | The iminium salt is hydrolyzed to reveal the diketone, which then undergoes an intramolecular aldol condensation under basic or acidic conditions. | Octahydrophenanthridinone (after dehydration) |

| 4. Final Conversion | Reduction/Modification | The resulting enone is reduced and modified to yield the target this compound. | Saturated bicyclic alcohol |

Total Synthesis of Complex Octahydroisoquinoline-Derived Natural Products (e.g., Morphine Analogues) Involving a 4a-Hydroxyl Moiety

The 4a-hydroxy-octahydroisoquinoline moiety is a key structural feature in many complex and biologically significant natural products, most notably the morphinan (B1239233) alkaloids, which include morphine. The total synthesis of morphine has been a benchmark in organic synthesis for decades, and the strategies developed provide valuable insights into the construction of this specific structural motif.

The core challenge in synthesizing morphine and its analogues lies in the construction of the pentacyclic framework with precise control over its five stereocenters, including the C4a tertiary alcohol.

Prominent Strategies from Morphine Synthesis:

Gates Synthesis (1952): The first total synthesis of morphine, accomplished by Marshall D. Gates, Jr., utilized a key Diels-Alder reaction to construct the initial carbocyclic framework. The later stages of the synthesis involved a series of transformations to build the nitrogen-containing ring and introduce the required functionalities. The 4a-hydroxyl group was established through a Wagner-Meerwein rearrangement, highlighting how complex skeletal rearrangements can be harnessed to install challenging functional groups.

Rice Synthesis: Kenner C. Rice's highly efficient synthesis follows a biomimetic approach. A key step is the Grewe cyclization, which is analogous to the biological cyclization of reticuline. This acid-catalyzed reaction directly forms the morphinan skeleton from a benzylisoquinoline precursor. The stereochemistry, including that related to the eventual 4a-position, is set during this crucial C-C bond-forming event.

Modern Approaches: More recent syntheses have employed a variety of powerful chemical reactions. For example, some routes utilize a cascade ene–yne–ene ring-closing metathesis to forge the tetracyclic core of morphine. nih.gov Another strategy involves a diastereoselective light-mediated cyclization to form a key tricyclic intermediate. nih.gov In many of these syntheses, the piperidine ring (the D-ring of morphine) is closed late in the sequence via an intramolecular 1,6-addition of an amine to an α,β,γ,δ-unsaturated ketone. The 4a-hydroxyl group (or a precursor) is often carried through from an early-stage intermediate, with its stereochemistry being critical for directing subsequent cyclizations.

These total syntheses underscore the importance of strategic planning in assembling the complex octahydroisoquinoline core. The introduction of the 4a-hydroxyl group is rarely a simple hydroxylation step but is instead intricately linked to the core cyclization strategy that defines the entire molecular architecture.

Stereochemistry and Conformational Analysis of 1 Methyl Octahydro Isoquinolin 4a Ol

Isomeric Forms and Chiral Centers in Octahydroisoquinolin-4a-ol Systems

The octahydroisoquinolin-4a-ol framework is a complex bicyclic system characterized by the presence of multiple chiral centers, leading to a variety of possible stereoisomers. Chiral centers are typically carbon atoms bonded to four different substituent groups, resulting in non-superimposable mirror images known as enantiomers. In molecules with multiple chiral centers, diastereomers, which are stereoisomers that are not mirror images of each other, can also exist.

The key chiral centers in 1-Methyl-octahydro-isoquinolin-4a-ol are:

C-1: The carbon atom bearing the methyl group.

C-4a: The bridgehead carbon atom bonded to the hydroxyl group.

C-8a: The other bridgehead carbon atom.

The relative stereochemistry of the substituents at these centers, in conjunction with the cis or trans nature of the ring fusion, defines the specific diastereomer. The absolute configuration of each chiral center is designated as either R or S based on the Cahn-Ingold-Prelog priority rules. Consequently, a systematic analysis of all possible combinations of these stereochemical features is necessary to distinguish between the different isomeric forms of this compound.

| Chiral Center | Position | Substituents |

| C-1 | Heterocyclic Ring | -CH₃, -H, -N, -C8a |

| C-4a | Bridgehead | -OH, -C4, -C5, -C8a |

| C-8a | Bridgehead | -H, -C1, -C4a, -C8 |

Spectroscopic Investigations of Stereochemical Configurations

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for elucidating the stereochemical configurations of complex molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR: The chemical shifts of protons are highly sensitive to their spatial arrangement. For instance, the distinction between axial and equatorial protons in the cyclohexane-like rings of the decahydroisoquinoline (B1345475) core can often be made based on their differing chemical shifts. Furthermore, the coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is instrumental in determining the relative stereochemistry of substituents and the conformation of the rings.

¹³C NMR: The chemical shifts of carbon atoms are also indicative of the stereochemistry. For example, in substituted cyclohexanes, an axial substituent will typically cause a shielding (upfield shift) of the γ-carbons compared to an equatorial substituent (the γ-gauche effect). This principle can be applied to the decahydroisoquinoline system to infer the orientation of the methyl and hydroxyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups and probing intermolecular and intramolecular interactions. In the context of this compound, the position and shape of the O-H stretching band can provide insights into hydrogen bonding. The presence of intramolecular hydrogen bonding between the 4a-hydroxyl group and the nitrogen atom can influence the conformational preferences of the molecule and can be detected by a characteristic shift in the O-H absorption frequency.

Conformational Preferences and Dynamics

The conformational landscape of this compound is complex, arising from the interplay of the ring conformations of the decahydroisoquinoline core and the steric and electronic effects of the methyl and hydroxyl substituents.

The decahydroisoquinoline skeleton consists of two fused six-membered rings. In a trans-fused system, both rings are locked in a rigid chair conformation. In contrast, a cis-fused system is more flexible and can undergo a conformational inversion, where both rings flip between two alternative chair conformations. The energetic preference for one conformer over the other is determined by the steric interactions of the substituents.

The hydroxyl group at the bridgehead C-4a position can exist in either an axial or an equatorial orientation relative to the ring it is attached to. Its preferred orientation will be a balance between minimizing steric hindrance and potentially forming stabilizing intramolecular hydrogen bonds. An axial hydroxyl group may experience 1,3-diaxial interactions with other axial hydrogens or substituents, which would be energetically unfavorable. Conversely, an equatorial orientation is generally more stable. However, the possibility of forming a hydrogen bond with the lone pair of the nitrogen atom could favor a specific conformation, potentially overriding simple steric considerations.

| Substituent | Position | Possible Orientations | Energetic Considerations |

| 4a-Hydroxyl Group | C-4a (Bridgehead) | Axial / Equatorial | Steric hindrance vs. potential intramolecular hydrogen bonding. |

| 1-Methyl Group | C-1 | Axial / Equatorial | Strong preference for equatorial to avoid 1,3-diaxial interactions. |

Determination of Absolute Configuration via X-ray Crystallography

While spectroscopic methods are powerful for determining relative stereochemistry and conformational preferences in solution, the unambiguous determination of the absolute configuration of a chiral molecule requires techniques such as X-ray crystallography. This method provides a precise three-dimensional map of the atomic positions in a single crystal.

For a molecule like this compound, obtaining a suitable single crystal would allow for the direct visualization of the molecular structure. The resulting crystallographic data would definitively establish:

The cis or trans nature of the ring fusion.

The absolute configuration (R or S) of each chiral center (C-1, C-4a, and C-8a).

The precise bond lengths, bond angles, and torsion angles within the molecule.

The preferred conformation of the molecule in the solid state, including the orientations of the methyl and hydroxyl groups.

The presence and geometry of any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Reactivity and Chemical Transformations of 1 Methyl Octahydro Isoquinolin 4a Ol Derivatives

Reactions Involving the Hydroxyl Group at 4a-Position

The hydroxyl group at the 4a-position is a tertiary alcohol. Its location at a bridgehead carbon and its nature as part of a carbinolamine (or hemiaminal ether) structure significantly influence its reactivity, often making it less reactive than simpler tertiary alcohols due to steric hindrance and electronic effects.

Esterification and Etherification Reactions

Esterification: The direct esterification of tertiary alcohols can be challenging due to their tendency to undergo elimination reactions under acidic conditions. google.com Standard Fischer esterification conditions are generally ineffective. However, alternative methods can be employed. Acylation using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) can lead to the formation of the corresponding ester. While direct data on 1-methyl-octahydro-isoquinolin-4a-ol is scarce, analogous esterifications of other tertiary alcohols have been reported. For instance, DMAP-catalyzed esterifications are effective for hindered alcohols. scielo.br The reaction between tertiary alcohols and boric acid has also been investigated, though the resulting esters can be unstable. researchgate.net

Etherification: Direct etherification of the 4a-hydroxyl group, such as through a Williamson ether synthesis, is not feasible as it would require deprotonation to form an alkoxide, which is difficult, and would be followed by an SN2 reaction at a sterically hindered center. More specialized methods, such as those employing dual copper/photoredox catalysis with thianthrenium reagents, have been developed for the etherification of challenging primary, secondary, and even tertiary alcohols, offering a potential, though unproven, route for this substrate. bohrium.com

| Reaction Type | Reagent | Catalyst/Base | Typical Conditions | Product | Ref. |

| Esterification | Acetic Anhydride (B1165640) | Pyridine / DMAP | Room Temperature | 4a-Acetoxy-1-methyl-octahydro-isoquinoline | scielo.br |

| Esterification | Acyl Chloride | Triethylamine (B128534) | 0 °C to RT | 4a-Acyloxy-1-methyl-octahydro-isoquinoline | orientjchem.org |

| Etherification | BCP-Thianthrenium Salt | Cu(acac)₂ / Photocatalyst | Blue LED irradiation | 4a-(Bicyclo[1.1.1]pentyl-1-oxy)-1-methyl-octahydro-isoquinoline | bohrium.com |

Oxidation and Reduction Pathways

Reduction: The hydroxyl group itself is not reducible. The saturated carbocyclic and heterocyclic rings are also resistant to reduction under typical catalytic hydrogenation conditions. Therefore, the molecule is generally stable to common reducing agents like NaBH₄ or LiAlH₄, assuming no other reducible functional groups are present in a derivative.

Dehydration and Rearrangement Reactions

Under strong acidic conditions, tertiary alcohols are prone to dehydration via an E1 elimination mechanism, which proceeds through a carbocation intermediate. youtube.com For this compound, protonation of the hydroxyl group followed by loss of water would generate a tertiary carbocation at the 4a-position. This intermediate could then be quenched by the loss of a proton from an adjacent carbon to form an enamine or a related unsaturated product. The stability and subsequent reaction pathway of this carbocation would be influenced by the bicyclic ring system. Given the hemiaminal nature of the starting material, such conditions might also facilitate ring-opening reactions.

Transformations at the Nitrogen Atom

The tertiary nitrogen atom in the isoquinoline (B145761) ring is a nucleophilic and basic center, making it a primary site for various chemical modifications.

N-Alkylation and N-Acylation Reactions

N-Alkylation: As a tertiary amine, the nitrogen atom can be alkylated using an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form a quaternary ammonium (B1175870) salt. cdnsciencepub.comgoogle.com This reaction proceeds via an SN2 mechanism where the amine acts as the nucleophile. The reaction is typically carried out in a polar aprotic solvent. researchgate.net The stereochemical outcome of quaternization on piperidine-like rings is influenced by the steric bulk of the alkylating agent and the substituents on the ring. cdnsciencepub.comacs.org

N-Acylation: N-acylation of tertiary amines is not a direct process. However, if the methyl group is first removed (see 4.2.2), the resulting secondary amine, octahydro-isoquinolin-4a-ol, can be readily acylated. The reaction with acyl chlorides or acid anhydrides in the presence of a base (like triethylamine or pyridine) or under catalyst-free conditions yields the corresponding N-acyl derivative (an amide). orientjchem.orglibretexts.org

| Reaction | Substrate | Reagent | Conditions | Product | Ref. |

| N-Alkylation | This compound | Methyl Iodide | Acetonitrile, RT | 1,2-Dimethyl-octahydro-isoquinolin-4a-ol iodide | google.comresearchgate.net |

| N-Acylation | Octahydro-isoquinolin-4a-ol | Acetic Anhydride | Water or solvent-free | 2-Acetyl-octahydro-isoquinolin-4a-ol | orientjchem.org |

N-Demethylation and N-Substitution Strategies

The removal of the N-methyl group is a key transformation that allows for further functionalization at the nitrogen atom. Several methods are available for the N-demethylation of tertiary amines, particularly in the context of alkaloid chemistry. nih.govresearchgate.net

Von Braun Reaction: This classic method involves treating the tertiary amine with cyanogen (B1215507) bromide (BrCN). researchgate.netwikipedia.org The reaction proceeds through a quaternary cyanoammonium intermediate, which then fragments to yield an N-cyanamide and methyl bromide. nih.gov The resulting cyanamide (B42294) can be hydrolyzed under acidic or basic conditions, or reduced, to afford the secondary amine (N-nor derivative). nih.gov

Chloroformate Reagents: A widely used alternative to the toxic von Braun reagent involves reaction with chloroformates, such as phenyl chloroformate or α-chloroethyl chloroformate. nih.govgoogle.com The tertiary amine reacts with the chloroformate to form a carbamate (B1207046) intermediate and methyl chloride. researchgate.net Subsequent hydrolysis or alcoholysis of the carbamate furnishes the secondary amine. google.comjst.go.jp This method is often preferred due to milder conditions and higher yields. nih.gov

Once the N-nor compound (octahydro-isoquinolin-4a-ol) is obtained, it can be subjected to various N-substitution reactions. Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, can be used to introduce a wide variety of substituents at the nitrogen position, creating a library of novel derivatives.

| N-Demethylation Method | Reagent | Intermediate | Product | Ref. |

| von Braun Reaction | Cyanogen Bromide (BrCN) | N-Cyanamide | Octahydro-isoquinolin-4a-ol | nih.govresearchgate.net |

| Chloroformate Method | Phenyl Chloroformate | N-Phenoxycarbonyl derivative | Octahydro-isoquinolin-4a-ol | google.comresearchgate.net |

| Chloroformate Method | α-Chloroethyl Chloroformate | N-Carbamate | Octahydro-isoquinolin-4a-ol | nih.gov |

Functionalization of the Octahydroisoquinoline Ring System

The reactivity of the fully saturated octahydroisoquinoline ring, the core structure of this compound, is primarily characterized by reactions typical of saturated hydrocarbons and aliphatic amines. The absence of aromaticity means the ring system does not undergo electrophilic or nucleophilic aromatic substitution. Instead, functionalization strategies often focus on C-H activation, oxidation, or reactions involving the nitrogen atom and its substituents.

Recent advances have demonstrated that direct C-H functionalization of saturated N-heterocyles is a viable, albeit challenging, strategy. sci-hub.se For instance, lithiation followed by transmetalation and cross-coupling can introduce substituents at the α-position (adjacent to the nitrogen). sci-hub.se However, such methods are often sensitive to the specific structure of the amine. sci-hub.se Another approach involves photoredox catalysis, which can enable the functionalization of saturated aza-heterocycles at positions distal to the nitrogen atom, such as the β-position, through a two-step dehydrogenation and hydrofunctionalization sequence. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution (if applicable to partially unsaturated systems)

Electrophilic aromatic substitution is a reaction characteristic of aromatic compounds, where an electrophile replaces an atom (typically hydrogen) on the aromatic ring. The octahydroisoquinoline ring of this compound is fully saturated and therefore lacks the π-electron system necessary for this type of reaction.

However, partially unsaturated derivatives, such as tetrahydroisoquinolines (THIQs), possess an aromatic ring fused to a saturated heterocyclic ring and readily undergo electrophilic substitution. In these systems, the reaction occurs on the electron-rich benzene (B151609) ring. The position of substitution is directed by the existing substituents and the electronic nature of the heterocyclic portion. Generally, electrophilic attack is favored at positions 5 and 8 of the isoquinoline ring system.

Conversely, nucleophilic aromatic substitution on these systems is less common unless the aromatic ring is activated by strong electron-withdrawing groups. For pyridine, a related N-heterocycle, direct electrophilic substitution is exceedingly difficult, but the reaction can be facilitated by first forming the pyridine N-oxide, which activates the ring towards substitution.

A summary of relevant functionalization reactions on related isoquinoline systems is presented below.

| Reaction Type | Substrate System | Position of Functionalization | Catalyst/Reagents | Ref. |

| Cross-Dehydrogenative Coupling | N-Aryl Tetrahydroisoquinolines | C-1 (α-position) | Copper or Iron catalysts, tBHP | nih.govacs.org |

| Direct Arylation | N-(quinolin-8-yl)quinoline-4-carboxamide | C-5 | Ru-catalyst | nih.gov |

| Silylation | 3-Methylpyridine | meta-position | Ir-catalyst | nih.gov |

Reactions at the Alkyl Moieties

The primary alkyl moiety in this compound is the N-methyl group. This group is susceptible to several chemical transformations, most notably oxidation and N-demethylation.

Oxidation: The tertiary amine of the N-methylated octahydroisoquinoline can be oxidized to form an N-oxide. google.comchegg.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). researchgate.net The resulting N-oxides are often intermediates for further reactions. For instance, in the Polonovski reaction, the N-oxide is treated with acetic anhydride to generate an iminium ion, which can then be trapped by nucleophiles or lead to N-demethylation. organicreactions.orgnih.gov

N-Demethylation: The removal of the N-methyl group is a crucial transformation in alkaloid chemistry, often required to synthesize derivatives with different pharmacological profiles. researchgate.netnih.gov Several methods exist for this purpose:

Von Braun Reaction: This classic method involves treating the tertiary amine with cyanogen bromide (BrCN), which leads to the formation of a cyanamide intermediate. Subsequent hydrolysis removes the cyano group to yield the secondary amine. wikipedia.orgresearchgate.net For cyclic amines, removal of the methyl group is generally preferred over ring-opening. researchgate.net

Chloroformate Reagents: Reagents like α-chloroethyl chloroformate (ACE-Cl) react with the tertiary amine to form a carbamate intermediate. nih.gov This intermediate is then cleaved, typically by refluxing in methanol, to yield the demethylated secondary amine. nih.gov

Oxidative Demethylation: This approach involves the oxidation of the N-methyl group. Photochemical methods, often using a photosensitizing agent and molecular oxygen, can achieve N-demethylation. researchgate.net More recently, organophotocatalytic procedures using dyes like rose bengal and molecular oxygen as the terminal oxidant have been developed as a greener alternative. uliege.be The Polonovski reaction and its variants, which proceed via an N-oxide intermediate, are also key oxidative demethylation methods. organicreactions.orggoogle.comorganic-chemistry.orgresearchgate.net

The following table summarizes common reactions involving the N-methyl group in related heterocyclic systems.

| Reaction | Reagents | Intermediate | Product | Ref. |

| N-Oxidation | H₂O₂ or mCPBA | - | N-Oxide | google.comresearchgate.net |

| Von Braun Reaction | Cyanogen Bromide (BrCN) | Quaternary cyanoammonium salt | N-demethylated secondary amine | wikipedia.orgresearchgate.net |

| Chloroformate Dealkylation | α-Chloroethyl chloroformate (ACE-Cl) | Carbamate | N-demethylated secondary amine | nih.gov |

| Polonovski Reaction | 1. Oxidant (e.g., mCPBA) 2. Ac₂O or FeSO₄ | N-Oxide, Iminium ion | N-demethylated secondary amine | organicreactions.orgnih.gov |

| Photocatalytic Demethylation | Rose Bengal, O₂, light | Radical cation, Iminium ion | N-demethylated secondary amine | uliege.be |

Derivatives and Analogues of 1 Methyl Octahydro Isoquinolin 4a Ol

Design Principles for Octahydroisoquinoline Analogues

The design of analogues based on the octahydroisoquinoline framework is guided by several key principles aimed at optimizing therapeutic properties. A primary strategy involves leveraging the scaffold's conformational rigidity. Unlike more flexible molecules, the fused ring system of octahydroisoquinoline restricts the spatial arrangement of its substituents, effectively "locking" them into specific orientations. This principle has been successfully applied in designing analogues of neurotransmitters like dopamine (B1211576), where the rigid framework mimics a specific active conformation, potentially leading to higher receptor affinity and selectivity. nih.gov

Another powerful design principle is the creation of conformationally constrained mimics of known, more flexible drug molecules. For instance, N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines have been designed as rigid analogues of the flexible trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid receptor antagonists. nih.gov By incorporating the key pharmacophoric elements onto the rigid octahydroisoquinoline core, these analogues are designed to pre-organize into the desired bioactive conformation, minimizing the entropic penalty upon binding to the receptor. nih.gov

Furthermore, the principles of bioisosteric replacement and scaffold hopping are integral to the design process. nih.govresearchgate.net Bioisosterism involves substituting atoms or functional groups with others that have similar physicochemical properties to enhance potency, alter metabolic stability, or improve pharmacokinetic profiles. cambridgemedchemconsulting.comnih.gov Scaffold hopping takes this a step further by replacing the entire core structure with a novel one while preserving the original orientation of key binding groups, a strategy used to explore new chemical space and secure intellectual property. nih.govresearchgate.net

Synthesis of Structurally Diverse 1-Substituted Octahydroisoquinolin-4a-ols

The synthesis of the octahydroisoquinoline core and its derivatives can be accomplished through various synthetic routes, often starting from partially saturated precursors like tetrahydroisoquinolines. acs.orgresearchgate.net The construction of structurally diverse analogues, particularly those substituted at the 1-position, involves multi-step sequences that allow for the introduction of a wide range of functional groups.

A common strategy involves the initial construction of a 3,4-dihydroisoquinoline (B110456) or a 1,2,3,4-tetrahydroisoquinoline (B50084) intermediate. These precursors can then be subjected to catalytic hydrogenation to yield the fully saturated octahydroisoquinoline ring system. The substitution at the C-1 position can be introduced early in the synthesis, for example, through reactions of 1-methyldihydroisoquinoline with various anhydrides. nih.gov

For more complex fused systems, such as the octahydrobenzo[h]isoquinolines, a key step can be the functionalization of a tetralone precursor followed by the annulation (ring-forming reaction) of the nitrogen-containing heterocyclic ring. nih.gov The synthesis of specific opioid receptor modulators based on the decahydroisoquinoline (B1345475) (an alternative name for octahydroisoquinoline) framework has also been extensively reported, providing pathways to various substituted analogues. nih.govnih.gov These synthetic campaigns often require careful control of stereochemistry, particularly at the ring fusion carbons, to produce the desired diastereomer. nih.gov

Incorporation of Different Ring Systems and Functional Groups

To expand the chemical diversity and modulate the pharmacological activity of octahydroisoquinoline analogues, medicinal chemists frequently incorporate different ring systems and functional groups. These modifications can be achieved by fusing new rings to the core scaffold or by appending functionalized side chains.

One approach is the creation of polycyclic fused systems. For example, starting from dihydroisoquinoline precursors, one-step reactions can lead to tricyclic frameworks like benzo[a]quinolizidines and pyrrolo[2,1-a]isoquinolines, which are present in numerous biologically active alkaloids. nih.gov Similarly, the octahydrobenzo[h]isoquinoline system represents a fusion of a benzene (B151609) ring onto the core structure. nih.gov

Another strategy involves attaching functional groups, which may themselves contain other rings, to specific positions on the octahydroisoquinoline scaffold. This is exemplified in the design of potent and selective opioid receptor antagonists, where an "address" element, such as a 6-amido group bearing a piperidine (B6355638) ring, was attached to the octahydroisoquinoline core. nih.gov This appended group was designed to make specific interactions with the receptor, thereby enhancing both potency and selectivity for a particular receptor subtype. nih.gov The synthesis of spiro-fused systems, where a single atom is common to both rings, represents another avenue for creating novel three-dimensional structures. mdpi.com

Structure-Activity Relationship (SAR) Studies in Octahydroisoquinoline Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications influence the biological activity of a compound. drugdesign.org For the octahydroisoquinoline scaffold, extensive SAR studies have been conducted, particularly in the context of opioid receptor modulation and antiarrhythmic activity, revealing key insights into the roles of various substituents and their stereochemistry.

The biological activity of octahydroisoquinoline derivatives is highly sensitive to the nature and position of substituents on the scaffold.

N-Substituent: The group attached to the nitrogen atom plays a critical role in determining receptor affinity and selectivity. In a series of opioid receptor modulators, substituting the nitrogen with a cyclopropylmethyl group resulted in greater kappa-opioid receptor selectivity, whereas an N-methyl group favored mu-receptor selectivity. nih.gov

C-1 Position: Introduction of a methyl group at the C-1 position of the related tetrahydroisoquinoline core has been shown to produce potent estrogen receptor modulators. acs.org

C-4a Position: The substituent at the 4a bridgehead position is a key pharmacophoric element. In many opioid antagonists, a 4a-(3-hydroxyphenyl) group is essential for activity, mimicking the phenol (B47542) group of morphine and related opioids. nih.gov

C-6 and C-7 Positions: Substituents on the carbocyclic ring significantly impact potency. Introduction of a 6-exocyclic methylene (B1212753) group enhanced both antinociceptive activity and kappa-opioid receptor selectivity. nih.gov Conversely, 7-substituted compounds were found to be significantly less potent than their 6-substituted counterparts. nih.gov In studies of antiarrhythmic agents, 6-benzoyloxy and 6-benzamido derivatives showed potent activity, with lipophilicity being a key factor. nih.gov

C-8 Position: The substitution and stereochemistry at the C-8 position can have a dramatic effect. An axial 8-methyl group in one series of opioid modulators led to a compound with an ED50 of 0.05 mg/kg, while its equatorial isomer was significantly less potent (ED50 = 3.3 mg/kg). nih.gov

The following table summarizes key SAR findings for octahydroisoquinoline derivatives.

| Position | Substituent | Effect on Biological Activity | Reference |

| N-2 | Methyl | Greater µ-opioid receptor selectivity | nih.gov |

| Cyclopropylmethyl | Greater κ-opioid receptor selectivity | nih.gov | |

| C-1 | Methyl | Potent activity in tetrahydroisoquinoline SERMs | acs.org |

| C-4a | 3-Hydroxyphenyl | Essential for opioid receptor antagonist activity | nih.gov |

| C-6 | Exocyclic Methylene | Enhanced antinociceptive activity and κ-selectivity | nih.gov |

| Amido-piperidine | Increased κ-opioid receptor potency and selectivity | nih.gov | |

| Benzoyloxy/Benzamido | Potent antiarrhythmic activity; optimal lipophilicity is key | nih.gov | |

| C-7 | Various | Significantly less potent than 6-substituted isomers | nih.gov |

| C-8 | Axial Methyl | High opioid potency (ED50 = 0.05 mg/kg) | nih.gov |

| Equatorial Methyl | Significantly lower opioid potency (ED50 = 3.3 mg/kg) | nih.gov |

The rigid, three-dimensional nature of the octahydroisoquinoline scaffold means that stereochemistry is a critical determinant of biological activity. The relative orientation of substituents and the conformation of the fused rings dictate how the molecule interacts with its biological target.

The stereochemical orientation of individual substituents is also paramount. As noted previously, the difference in potency between an axial and an equatorial 8-methyl-substituted opioid analogue was nearly 66-fold, highlighting a highly specific steric requirement within the receptor's binding pocket. nih.gov While clear stereochemical correlations are not always found, in some pairs of diastereoisomeric antiarrhythmic agents, the cis isomers, which were also more lipophilic, were found to be the more potent compounds. nih.gov These examples underscore that a precise three-dimensional arrangement of atoms is often required for optimal molecular interactions, making stereochemical control a central theme in the design and synthesis of octahydroisoquinoline-based therapeutic agents.

Biological and Pharmacological Relevance of Octahydroisoquinoline 4a Ol Compounds

Potential Interactions with Opioid Receptors (Mu, Delta, Kappa)

The structural characteristics of octahydroisoquinoline derivatives make them intriguing candidates for interaction with opioid receptors. The rigid, conformationally constrained framework of these molecules can be systematically modified to explore the structural requirements for binding to and modulating the activity of mu (µ), delta (δ), and kappa (κ) opioid receptors.

Research into synthetic analogues of the octahydroisoquinoline core has demonstrated that these compounds can indeed bind to opioid receptors. The affinity for each receptor subtype is highly dependent on the nature and stereochemistry of the substituents on the isoquinoline (B145761) ring system. For instance, modifications at the nitrogen atom and other positions on the carbocyclic ring can significantly influence the binding profile. The presence of a phenolic hydroxyl group, a common feature in many opioid ligands, has also been shown to be a critical determinant of binding affinity in related structures. The orientation of substituents, whether axial or equatorial, can also play a pivotal role in how the molecule fits into the binding pocket of the different opioid receptor subtypes. Studies on related trans-3-(decahydro-4a-isoquinolinyl)phenols have shown that substitutions on the isoquinoline ring can modulate binding affinity and selectivity for opioid receptors. nih.gov

Beyond simple binding, the functional activity of octahydroisoquinoline derivatives at opioid receptors can range from agonist to antagonist profiles. An agonist is a compound that binds to a receptor and activates it to produce a biological response, while an antagonist binds to a receptor and blocks the action of an agonist. The specific profile of a given octahydroisoquinoline derivative is a nuanced outcome of its structural features.

In studies of related compounds, the choice of the N-substituent has been shown to be a key factor in determining whether a compound acts as an agonist or an antagonist. For example, N-methyl derivatives in some series of octahydroisoquinolines have displayed a tendency towards mu-receptor agonism, whereas larger N-substituents like N-cyclopropylmethyl have conferred kappa-receptor selectivity. nih.gov This suggests that by carefully designing the substituents on the 1-methyl-octahydro-isoquinolin-4a-ol core, it may be possible to develop compounds with specific agonist or antagonist profiles for one or more of the opioid receptor subtypes.

Exploration of Other Potential Biological Activities

The isoquinoline alkaloid family, to which octahydroisoquinoline-4a-ols belong, is a rich source of compounds with a diverse array of pharmacological properties. nih.gov This has prompted researchers to investigate the potential of synthetic derivatives for various therapeutic applications beyond the central nervous system.

A number of isoquinoline alkaloids have been reported to possess anti-inflammatory activity. researchgate.netnih.govnih.gov These compounds can exert their effects through various mechanisms, including the modulation of inflammatory signaling pathways. For example, some isoquinoline derivatives have been shown to inhibit the production of pro-inflammatory mediators. frontiersin.orgacs.org The structural features of the isoquinoline nucleus are believed to be important for this activity. Given that the this compound structure is a part of this broader class of compounds, it is plausible that it or its derivatives could exhibit anti-inflammatory properties. Further investigation would be necessary to confirm and characterize such potential activity.

The search for new antimicrobial agents has led to the investigation of a wide variety of chemical scaffolds, including that of tetrahydroisoquinoline. nih.gov Numerous studies have demonstrated that synthetic and naturally occurring isoquinoline derivatives can exhibit activity against a range of microbial pathogens, including bacteria and fungi. nih.govrsc.org The mode of action for these antimicrobial effects can vary, and the specific structural requirements for potent activity are a subject of ongoing research. The functionalization of the isoquinoline core has been shown to be a key determinant of antimicrobial potency and spectrum of activity. acs.org Therefore, the this compound skeleton represents a foundational structure that could be elaborated to generate novel antimicrobial candidates.

The isoquinoline scaffold is a key structural component in a number of clinically used anticancer drugs and experimental therapeutic agents. nih.gov Derivatives of isoquinoline have been shown to exert anticancer effects through a variety of mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and disruption of microtubule dynamics. researchgate.netnih.goveurekaselect.com The planar aromatic portion of the isoquinoline ring system can intercalate into DNA, while other parts of the molecule can interact with various protein targets involved in cancer cell growth and survival. The potential for developing novel anticancer agents from the octahydroisoquinoline-4a-ol core is an area of interest in medicinal chemistry, with the aim of creating compounds with improved efficacy and selectivity against cancer cells. researchgate.net

Table of Biological Activities for Isoquinoline and Tetrahydroisoquinoline Derivatives

| Biological Activity | Compound Class | General Findings |

|---|---|---|

| Opioid Receptor Interaction | Octahydroisoquinolinylphenols | Substitutions on the core structure influence receptor affinity and agonist/antagonist profile. nih.gov |

| Anti-inflammatory | Isoquinoline Alkaloids | Can modulate inflammatory pathways and inhibit pro-inflammatory mediators. researchgate.netnih.govnih.govfrontiersin.orgacs.org |

| Antimicrobial | Tetrahydroisoquinoline Derivatives | Exhibit activity against various bacteria and fungi; functionalization is key to potency. nih.govrsc.orgacs.org |

| Anticancer | Isoquinoline Derivatives | Can induce apoptosis, inhibit cell proliferation, and interfere with other cancer-related cellular processes. researchgate.netnih.goveurekaselect.comresearchgate.net |

Neuroprotective Effects

Currently, there is a notable absence of published research specifically investigating the neuroprotective effects of the compound this compound. Consequently, its specific biological activities and potential therapeutic applications in the context of neurodegenerative diseases remain uncharacterized.

However, the broader class of isoquinoline and tetrahydroisoquinoline alkaloids, to which this compound belongs, has been the subject of extensive research demonstrating a wide range of pharmacological activities, including significant neuroprotective properties. nih.govnuph.edu.ua These compounds are recognized for their potential to mitigate neuronal damage through various mechanisms. nih.govresearchgate.net

Studies on related tetrahydroisoquinoline derivatives have indicated that structural modifications, such as hydroxylation, can influence their neuroprotective efficacy. For instance, certain hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown greater neuroprotective activity than their parent compound, suggesting potential for the treatment of conditions like Parkinson's disease. nih.gov

The neuroprotective mechanisms of isoquinoline alkaloids are often multifaceted, involving the modulation of several key pathways implicated in neurodegeneration. nih.govresearchgate.net These mechanisms include:

Anti-inflammatory Action: Many isoquinoline alkaloids can suppress neuroinflammation by inhibiting the production of pro-inflammatory mediators such as TNF-α and cyclooxygenase-2 (COX-2). nih.gov

Reduction of Oxidative Stress: These compounds can protect neurons from oxidative damage by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govmdpi.com

Regulation of Autophagy: Autophagy is a cellular process for clearing damaged components, and its dysregulation is linked to neurodegenerative diseases. Certain isoquinoline alkaloids have been found to modulate autophagy, which may contribute to their neuroprotective effects. mdpi.com

Inhibition of Apoptosis: By regulating apoptotic pathways, these compounds can prevent programmed cell death in neurons. researchgate.net

The neuroprotective potential of various isoquinoline alkaloids has been evaluated in a range of in vitro and in vivo models. nih.govmdpi.comresearchgate.net For example, the human neuroblastoma cell line SH-SY5Y is commonly used to screen for neuroprotective effects against toxins that induce neuronal cell death. nih.govnih.gov Animal models of cerebral ischemia are also employed to assess the efficacy of these compounds in a more complex biological system. nih.govresearchgate.net

The table below summarizes the neuroprotective effects observed for some representative isoquinoline alkaloids, highlighting the diversity of mechanisms within this class of compounds. It is important to reiterate that these findings pertain to related compounds and not to this compound itself.

| Compound | Model System | Observed Neuroprotective Effects | Potential Mechanism of Action |

| Berberine | Various in vitro and in vivo models | Reduces neuroinflammation and oxidative stress. nih.gov | Inhibition of NF-kB signaling pathway and production of TNF-α and COX-2. nih.gov |

| Nuciferine | Diabetic rat model | Protects nerve cells from oxidative damage. nih.gov | Increases the activity of antioxidant enzymes such as CAT, SOD, and GSH-Px. nih.gov |

| Tetrandrine | Models of neuroinflammation | Exhibits anti-inflammatory activity. nih.gov | Inhibition of inflammatory pathways. nih.gov |

| (-)-Tetrahydroalstonine | In vitro model of ischemia | Protects against oxygen-glucose deprivation/reperfusion-induced neuronal injury. mdpi.com | Regulation of autophagy. mdpi.com |

General Considerations for Target Identification and Validation in Chemical Biology

The identification and validation of the molecular targets of a bioactive compound are fundamental steps in chemical biology and drug discovery. nih.gov This process is essential for understanding a compound's mechanism of action, which in turn can guide the development of more potent and selective therapeutic agents. For a novel compound such as this compound, a systematic approach would be required to elucidate its biological targets and validate their relevance to any observed neuroprotective effects.

Target identification strategies can be broadly categorized into two main approaches:

Target-based approaches (or reverse chemical genetics): This approach begins with a known biological target that is hypothesized to be involved in a disease process. nih.gov A high-throughput screening of a library of compounds is then performed to identify molecules that modulate the activity of this target. While efficient for finding compounds that interact with a specific protein, this method may not uncover novel mechanisms of action.

Phenotype-based approaches (or forward chemical genetics): In this strategy, compounds are screened for their ability to produce a desired phenotypic change in a cellular or whole-organism model, without prior knowledge of the molecular target. nih.gov This approach is particularly valuable for discovering compounds with novel mechanisms of action. Once a "hit" compound is identified, subsequent studies are required to determine its molecular target(s).

For a compound like this compound, a phenotype-based screen could involve assessing its ability to protect neurons from a specific insult in a cell-based assay. nih.gov If neuroprotective activity is observed, the next challenge is to identify the protein(s) with which it interacts to produce this effect. Several modern techniques can be employed for this "target deconvolution":

Affinity-based methods: These techniques involve immobilizing the compound on a solid support and using it as "bait" to capture its binding partners from a cell lysate. creative-biolabs.com The captured proteins are then identified using mass spectrometry. However, chemical modification of the compound for immobilization can sometimes alter its binding properties. rsc.org

Label-free methods: To overcome the limitations of affinity-based approaches, several label-free methods have been developed. These include:

Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that the binding of a small molecule to its target protein can stabilize the protein and make it more resistant to degradation by proteases. rsc.org

Cellular Thermal Shift Assay (CETSA): This technique is based on the observation that a compound binding to its target protein can alter the protein's thermal stability. rsc.orgrsc.org

Computational and genetic approaches: In silico methods, such as molecular docking, can predict potential binding partners for a compound based on its structure. creative-biolabs.com Genetic approaches, such as RNA interference (RNAi) screening, can identify genes that, when silenced, produce a phenotype similar to that of the compound, suggesting that the gene product may be the compound's target. creative-biolabs.com

Once a potential target is identified, the next crucial step is target validation . This involves confirming that the interaction between the compound and the target is responsible for the observed biological effect. nih.gov Validation can be achieved through various experimental approaches:

In vitro validation: This includes biochemical assays to confirm that the compound directly binds to the target protein and modulates its activity.

Cellular validation: This can involve overexpressing or knocking down the target protein in cells and observing whether this alters the cells' response to the compound.

In vivo validation: Using animal models, researchers can investigate whether genetic modification of the target gene or administration of a known modulator of the target produces similar physiological effects to the compound under investigation. nih.gov

The table below outlines some of the key methodologies used in target identification and validation.

| Methodology | Description | Application |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. nih.gov | Initial identification of "hit" compounds in both target-based and phenotype-based screens. |

| Affinity Chromatography | Separation of proteins based on their specific binding to an immobilized ligand (the compound). creative-biolabs.com | Direct identification of proteins that bind to the compound of interest. |

| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of proteins upon ligand binding. rsc.org | Identification of target proteins in a cellular context without modifying the compound. |

| RNA Interference (RNAi) | Silencing of specific genes to study the function of the encoded proteins. creative-biolabs.com | Validation of a potential target by observing if its knockdown mimics the effect of the compound. |

| Molecular Docking | Computational simulation of the binding of a small molecule to a protein target. | Prediction of potential binding targets and binding modes. |

Future Research Perspectives and Methodological Advancements

Development of Novel and Efficient Synthetic Routes

The synthesis of complex heterocyclic structures like octahydroisoquinolines is fundamental to enabling thorough investigation of their structure-activity relationships. While classical methods such as the Bischler–Napieralski reaction have been foundational, the future lies in developing more efficient, versatile, and stereoselective synthetic strategies. mdpi.comnih.gov The quest for novel therapeutic agents continually propels researchers to explore innovative synthetic methodologies to enhance the efficiency and diversity of compound synthesis for drug discovery.

Future efforts will likely focus on:

Asymmetric Synthesis: Developing methods to produce specific enantiomers of chiral compounds like 1-Methyl-octahydro-isoquinolin-4a-ol is crucial, as different stereoisomers can exhibit vastly different biological activities and toxicities.

Catalytic Methods: The use of transition-metal catalysis and photocatalysis can provide milder and more efficient pathways to isoquinoline (B145761) cores, allowing for a broader range of functional groups to be incorporated.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, which can accelerate the production of compound libraries for screening.

Diversity-Oriented Synthesis: These strategies aim to create a wide array of structurally diverse molecules from a common starting point, increasing the chances of discovering compounds with novel biological activities.

The development of shorter, simpler, and more versatile synthetic routes will be instrumental in generating analogs of this compound for extensive pharmacological evaluation. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

Precisely determining the three-dimensional structure of complex molecules is paramount for understanding their function. Advanced spectroscopic techniques are indispensable tools for the unambiguous structural elucidation of isoquinoline derivatives.

Key advancements in this area include:

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 2D and 3D NMR (e.g., COSY, NOESY, HSQC) provide detailed information about the connectivity and spatial arrangement of atoms within a molecule, which is essential for determining the relative stereochemistry of chiral centers in the octahydroisoquinoline scaffold.

Cryogenic NMR: By significantly enhancing sensitivity and resolution, cryogenic NMR allows for the analysis of smaller sample sizes and more complex molecules.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides exact mass measurements for determining molecular formulas. Tandem MS (MS/MS) techniques are used to fragment molecules, offering valuable clues about their substructures.

Vibrational Spectroscopy: Techniques like Surface-Enhanced Raman Spectroscopy (SERS) can provide detailed vibrational spectra from very low concentrations of a sample, aiding in functional group identification. semi.ac.cn

The combined application of these techniques is critical for confirming the identity and purity of synthesized compounds and for elucidating the structures of novel derivatives. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

In the context of this compound, AI and ML can be applied to:

Predictive Modeling: Machine learning algorithms can be trained to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel isoquinoline derivatives before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates and reduce the time and cost associated with laboratory testing. valuecoders.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties and a target receptor structure. This could lead to the creation of novel octahydroisoquinoline analogs with enhanced efficacy and selectivity.

Synthetic Route Prediction: AI tools can analyze the chemical literature to suggest optimal and novel synthetic pathways for target molecules, aiding chemists in the lab. nih.gov

The integration of AI promises to streamline the drug discovery pipeline, making it a more efficient and targeted process. ijpp.org.innih.gov

Deeper Understanding of Ligand-Receptor Interactions

Understanding how a drug molecule (ligand) binds to its biological target (receptor) at the atomic level is fundamental to rational drug design. Computational chemistry provides powerful tools to model and analyze these interactions.

Future research will focus on:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov Docking studies can be used to screen virtual libraries of this compound derivatives against various biological targets to identify potential hits. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding.

Advanced Structural Prediction: With the advent of tools like AlphaFold3, the prediction of protein and protein-ligand complex structures is becoming increasingly accurate, facilitating more reliable computational studies even when experimental structures are unavailable. biorxiv.org

These computational approaches allow researchers to form hypotheses about the key interactions driving biological activity, which can then be tested and validated through the synthesis and biological evaluation of new analogs. tandfonline.comnih.gov

Exploration of New Biological Targets and Therapeutic Areas

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets and exhibit diverse pharmacological activities, including anticancer, antimicrobial, and analgesic properties. nih.govrsc.orgnih.gov While the specific biological profile of this compound is not extensively documented, its core structure suggests potential for broad bioactivity.

Future research should aim to:

High-Throughput Screening: Screen this compound and a library of its derivatives against a wide array of biological targets (e.g., enzymes, receptors, ion channels) to uncover novel activities.

Phenotypic Screening: Test compounds in cell-based or whole-organism models to identify desired physiological effects without a preconceived target, which can lead to the discovery of first-in-class medicines.

Targeting Complex Diseases: The ability of isoquinoline alkaloids to modulate multiple targets makes them interesting candidates for complex diseases such as cancer, neurodegenerative disorders, and metabolic syndrome. researchgate.net Research could explore the potential of this compound derivatives in these challenging therapeutic areas.

By systematically exploring new biological space, researchers can identify novel therapeutic applications for this and related compounds, ultimately contributing to the development of new medicines.

Q & A

Q. Q1. What are the recommended synthetic routes for 1-Methyl-octahydro-isoquinolin-4a-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step protocols, such as cyclization of precursor amines or catalytic hydrogenation of isoquinoline derivatives. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates, while ethanol aids in purification .

- Catalysts : Palladium or platinum catalysts for hydrogenation steps; acid/base catalysts for cyclization .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like amine alkylation .

- Yield optimization : Use fractional distillation or column chromatography for purification. Monitor purity via HPLC or GC-MS .

Q. Q2. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound experimentally?

Methodological Answer:

- Solubility : Perform phase-solubility studies in solvents of varying polarity (water, ethanol, DMSO) using UV-Vis spectroscopy or gravimetric analysis .

- Stability : Conduct accelerated stability testing under stress conditions (e.g., high humidity, heat) and analyze degradation products via LC-MS .

- pKa determination : Use potentiometric titration or NMR-based methods to assess protonation states relevant to biological activity .

Q. Q3. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR to confirm stereochemistry and ring saturation. DEPT-135 experiments differentiate CH/CH groups .

- IR Spectroscopy : Identify functional groups (e.g., hydroxyl, amine) via characteristic absorption bands (e.g., O–H stretch at ~3200 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula; ESI-MS for ionization efficiency assessment .

Advanced Research Questions

Q. Q4. How can computational methods aid in predicting the reactivity or biological targets of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict sites of oxidation or nucleophilic attack .

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential enzyme/receptor interactions. For example, the compound’s rigid bicyclic structure may bind to G-protein-coupled receptors .

- Retrosynthesis AI Tools : Platforms like Reaxys or Pistachio propose novel synthetic pathways by analyzing reaction databases .

Q. Q5. What experimental strategies resolve contradictions in reported data (e.g., conflicting solubility or bioactivity results)?

Methodological Answer:

- Reproducibility audits : Replicate studies under standardized conditions (e.g., ICH guidelines for temperature/pH control) .